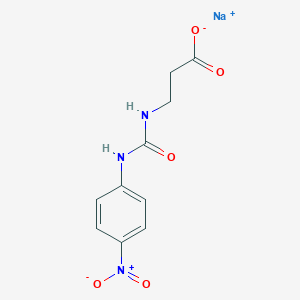

Suosan

描述

属性

CAS 编号 |

140-46-5 |

|---|---|

分子式 |

C10H10N3NaO5 |

分子量 |

275.19 g/mol |

IUPAC 名称 |

sodium;3-[(4-nitrophenyl)carbamoylamino]propanoate |

InChI |

InChI=1S/C10H11N3O5.Na/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18;/h1-4H,5-6H2,(H,14,15)(H2,11,12,16);/q;+1/p-1 |

InChI 键 |

HWQUPWFLAWYYBO-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1NC(=O)NCCC(=O)[O-])[N+](=O)[O-].[Na+] |

规范 SMILES |

C1=CC(=CC=C1NC(=O)NCCC(=O)[O-])[N+](=O)[O-].[Na+] |

相关CAS编号 |

102-66-9 (Parent) |

同义词 |

aspartic acid-beta-4-nitroanilide aspartic acid-beta-4-nitroanilide, sodium salt aspartic acid-beta-p-nitroanilide N-(4-nitrophenyl)-N'-(carboxyethyl)urea suosan |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Active Compounds and Pharmacological Mechanisms of Suan-Zao-Ren Decoction

Introduction

Suan-Zao-Ren decoction (SZRD), also known as Sour Jujube Decoction, is a classical Traditional Chinese Medicine (TCM) formulation first documented in the Jin Gui Yao Lue (Essential Prescriptions from the Golden Cabinet) around 200 AD.[1] Comprising five specific herbs, SZRD has been historically and is currently utilized for managing conditions such as insomnia and anxiety.[1][2][3][4] Modern pharmacological studies are progressively elucidating the complex interplay of its active compounds and their mechanisms of action on the central nervous system. This technical guide provides a comprehensive overview of the active constituents, their quantitative analysis, the experimental methodologies employed in their study, and the key signaling pathways through which they exert their therapeutic effects.

The five herbal components of Suan-Zao-Ren decoction are:

-

Semen Ziziphi Spinosae (Suan Zao Ren): The primary ingredient, known for its sedative and hypnotic properties.

-

Poria (Fu Ling): A fungus used for its calming and diuretic effects.

-

Rhizoma Anemarrhenae (Zhi Mu): Used to clear heat and nourish yin.

-

Rhizoma Chuanxiong (Chuan Xiong): Employed to invigorate blood and promote the movement of Qi.

-

Radix Glycyrrhizae (Gan Cao): Chinese licorice, used to harmonize the other herbs and tonify Qi.[1][2]

Active Compounds in Suan-Zao-Ren Decoction

Systematic reviews of Suan-Zao-Ren decoction have identified a complex mixture of chemical constituents. While over 145 different compounds have been detected in the decoction, the primary therapeutic effects are largely attributed to a select group of saponins and flavonoids.[5]

The most significant bioactive compounds identified include:

-

Jujubosides (A and B): These are triterpenoid saponins found in Semen Ziziphi Spinosae. They are considered to be major contributors to the sedative and hypnotic effects of the decoction.

-

Spinosin: A C-glycoside flavonoid, also from Semen Ziziphi Spinosae, which has demonstrated effects on sleep latency and duration.

-

Jujubogenin: The aglycone of jujubosides, which may be the active form that crosses the blood-brain barrier.

Other classes of compounds present in the decoction include other flavonoids, triterpenoids, steroids, coumarins, and phthalides.

Quantitative Analysis of Key Active Compounds

Quantitative data for the active compounds in the final multi-herb Suan-Zao-Ren decoction is not extensively available in the published literature. Most analytical studies focus on quantifying the marker compounds in the primary herb, Semen Ziziphi Spinosae. The table below summarizes the available quantitative data for the key active compounds in the raw herb and its extracts. It is important to note that the concentrations in the final decoction will vary depending on the preparation method.

| Compound | Source | Concentration | Analytical Method |

| Spinosin | Semen Ziziphi Spinosae Extract Granules | ≥ 1.5 mg/g | Not Specified |

| Jujuboside A | Semen Ziziphi Spinosae | Linearity Range: 0.25 - 1.5 mg | HPTLC |

| Jujuboside B | Semen Ziziphi Spinosae | Linearity Range: 0.25 - 1.5 mg | HPTLC |

Pharmacological Mechanisms and Signaling Pathways

The therapeutic effects of Suan-Zao-Ren decoction, particularly its sedative and anxiolytic properties, are mediated through the modulation of several key signaling pathways and neurotransmitter systems in the central nervous system.

1. GABAergic and Serotonergic Systems

The primary mechanism of action for SZRD's sedative effects is believed to be its interaction with the GABAergic and serotonergic systems. Active compounds in the decoction, such as jujubogenin, jujuboside A, and jujuboside B, have been shown to enhance sleep activity by stimulating GABA and serotonin receptors. Spinosin has also been found to increase total sleep time.[6] The decoction's components can act on 5-HT1A and GABA receptors in the central nervous system.[7]

Caption: Interaction of SZRD with GABAergic and Serotonergic systems.

2. PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade involved in cell survival and proliferation. Some studies suggest that SZRD may relieve insomnia by modulating this pathway, among others.[6] Activation of the PI3K/AKT pathway can inhibit neuronal apoptosis and reduce the neuronal damage associated with sleep deprivation.[8]

Caption: Modulation of the PI3K/AKT signaling pathway by SZRD.

3. JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is involved in inflammation and immune responses. Studies have shown that SZRD can ameliorate cognitive impairment by inhibiting neuroinflammation via the JAK2/STAT3 pathway.[9] This suggests an anti-inflammatory mechanism contributing to its neuroprotective effects.

Caption: Inhibition of the JAK2/STAT3 pathway by SZRD.

Experimental Protocols

The identification and quantification of active compounds in Suan-Zao-Ren decoction, as well as the elucidation of their mechanisms of action, involve a range of sophisticated experimental techniques.

1. Chemical Analysis: UPLC-Q/TOF-MS

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a powerful technique for the separation and identification of multiple components in a complex mixture like SZRD.

-

Sample Preparation: A specified amount of the dried decoction powder is dissolved in a suitable solvent (e.g., 50% methanol). The solution is then sonicated and centrifuged to remove solid particles. The supernatant is filtered through a 0.22 µm membrane before injection into the UPLC system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Agilent C18, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a wide range of compounds.

-

Data Acquisition: Data is collected in full scan mode to obtain mass-to-charge ratios (m/z) of the parent ions. MS/MS fragmentation data is also acquired to aid in structural elucidation.

-

Compound Identification: Compounds are identified by comparing their retention times, accurate mass measurements, and fragmentation patterns with those of reference standards or by searching against chemical databases.

-

Caption: General workflow for UPLC-Q/TOF-MS analysis of SZRD.

2. Pharmacological Assay: GABA-A Receptor Binding

Radioligand binding assays are used to determine the affinity of the decoction's components for specific receptors. The following is a representative protocol for a GABA-A receptor binding assay.

-

Membrane Preparation:

-

Rat brains are homogenized in a sucrose buffer.

-

The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction.

-

The membrane pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.

-

The final pellet is resuspended in the binding buffer and stored at -70°C.

-

-

Binding Assay:

-

The prepared membranes (containing GABA-A receptors) are incubated with a radiolabeled ligand, such as [³H]muscimol, which binds to the GABA site.

-

Different concentrations of the Suan-Zao-Ren decoction extract are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

-

The incubation is carried out at 4°C for a specific duration (e.g., 45 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis: The data is analyzed to determine the inhibitory concentration (IC₅₀) of the decoction, which is the concentration required to inhibit 50% of the specific binding of the radioligand. This value can be used to calculate the binding affinity (Ki).

Suan-Zao-Ren decoction is a chemically complex formulation with a long history of use for sleep and anxiety-related disorders. Its therapeutic effects are attributed to a synergistic action of multiple active compounds, primarily jujubosides and spinosin, which modulate key neurotransmitter systems and intracellular signaling pathways. The primary mechanisms involve the potentiation of the GABAergic system and modulation of the serotonergic system, leading to neuronal inhibition. Furthermore, the decoction exhibits neuroprotective effects through the regulation of the PI3K/AKT and JAK2/STAT3 pathways.

For drug development professionals, SZRD presents a rich source of lead compounds for the development of novel therapeutics for insomnia, anxiety, and neurodegenerative diseases. Further research is warranted to perform comprehensive quantitative analysis of the full decoction and to further isolate and characterize the individual compounds responsible for its diverse pharmacological activities. The experimental methodologies outlined in this guide provide a robust framework for such future investigations.

References

- 1. mskcc.org [mskcc.org]

- 2. Suan-Zao-Ren decoction for insomnia: A protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suan-Zao-Ren decoction for insomnia: A protocol for a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Traditional Chinese Medicine Herbal Formula Suan Zao Ren Tang for Insomnia - The ASCO Post [ascopost.com]

- 6. PDSP - GABA [kidbdev.med.unc.edu]

- 7. Clinical Efficacy of Traditional Chinese Medicine, Suan Zao Ren Tang, for Sleep Disturbance during Methadone Maintenance: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. activeherbwholesale.com [activeherbwholesale.com]

- 9. treasureoftheeast.com [treasureoftheeast.com]

The Ancient Elixir for Somnolence: A Technical Guide to Suan-Zao-Ren Decoction for Insomnia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Formulation and Preparation

The classical Suan-Zao-Ren decoction is a polyherbal formula, typically comprising five key ingredients. The precise composition and preparation are crucial for its therapeutic efficacy.

Table 1: Classical Composition of Suan-Zao-Ren Decoction

| Common Name | Pinyin | Pharmaceutical Name | Typical Dosage (g) | Role in Formula |

| Sour Jujube Seed | Suan Zao Ren | Semen Ziziphi Spinosae | 15-18 | Chief: Nourishes the heart and calms the spirit |

| Poria Mushroom | Fu Ling | Poria cocos | 6 | Deputy: Strengthens the spleen and calms the mind |

| Chuanxiong Rhizome | Chuan Xiong | Rhizoma Chuanxiong | 6 | Assistant: Invigorates blood and dispels stasis |

| Anemarrhena Rhizome | Zhi Mu | Rhizoma Anemarrhenae | 6 | Assistant: Clears heat and nourishes yin |

| Licorice Root | Gan Cao | Radix et Rhizoma Glycyrrhizae | 3 | Envoy: Harmonizes the other herbs |

Note: Dosages can vary based on the practitioner's diagnosis and the patient's specific condition.

Standardized Preparation for Research

For reproducibility in a research setting, a standardized decoction protocol is paramount. The following is a representative method based on protocols used in clinical trials:

-

Herb Sourcing and Authentication: All herbs should be sourced from a reputable supplier and authenticated by a qualified botanist or pharmacognosist to ensure correct species and quality.

-

Decoction Process:

-

The prescribed amounts of each herb are combined in a ceramic or glass pot.

-

The herbs are soaked in a specified volume of distilled water (e.g., 1:10 herb-to-water ratio) for 30-60 minutes.

-

The mixture is brought to a boil and then simmered for a designated period (e.g., 30-45 minutes).

-

The decoction is filtered through gauze, and the process is repeated with the same herbs and a reduced volume of water.

-

The two filtrates are combined and concentrated to a final desired volume or lyophilized to a powder for encapsulation.

-

-

Quality Control: High-performance liquid chromatography (HPLC) or other appropriate analytical techniques should be used to quantify the content of key bioactive compounds, such as jujuboside A, jujuboside B, and spinosin, to ensure batch-to-batch consistency.

Clinical Efficacy: A Review of the Evidence

Numerous clinical studies and meta-analyses have investigated the efficacy of Suan-Zao-Ren decoction for insomnia, demonstrating its potential as a therapeutic agent.

Table 2: Summary of Quantitative Data from Clinical Trials on Suan-Zao-Ren Decoction for Insomnia

| Study/Meta-analysis | Participant Population | Intervention | Control Group(s) | Key Outcomes |

| Randomized Controlled Trial (Adults with chronic insomnia)[1] | 240 adults with chronic insomnia | SZRD (150 mL twice daily) + Lorazepam (0.5 mg/d) | Lorazepam (0.5 mg/d) alone | - Greater reduction in Insomnia Severity Index (ISI) in the intervention group at 4, 8, and 12 weeks (P = .008, .001, and .001, respectively). - Significant improvement in anxiety (P < .01). |

| Randomized, Double-Blind, Placebo-Controlled Trial (Methadone maintenance patients)[2] | 90 methadone-maintained individuals with sleep disturbances | SZRT (4 g, thrice daily) for 4 weeks | Placebo | - Significant decrease in mean total Pittsburgh Sleep Quality Index (PSQI) scores in the SZRT group compared to placebo (3.8 vs. 1.9 point reduction, P = .007). - Significant increase in average diary sleep efficiency in the SZRT group (11% vs. 5% increase, P = .017). |

| Systematic Review and Meta-analysis (9 trials)[1] | 905 patients with sleep disturbance or insomnia | SZRT | Placebo, Benzodiazepines, or Cognitive Behavioral Therapy (CBT) | - Significant improvement in subjective sleep quality compared to placebo (Standard Mean Difference = -0.58, 95% CI = -1.04 to -0.11, P < .01). - Notable reduction in insomnia severity compared to benzodiazepines or CBT (Mean Difference = -2.68 points, 95% CI = -5.50 to -0.22, P = .03). |

| Observational Study (Climacteric women) | 67 climacteric women with sleep difficulty | SZRT (4 g, thrice daily) for 4 weeks | N/A (pre-post comparison) | - Significant improvement in sleep quality with mean PSQI scores decreasing from 13 (± 2.9) to 9 (± 3.2) (95% CI = -4.93 to -3.10, P < .001). |

Detailed Experimental Protocols

Preclinical Animal Model of Insomnia

A common preclinical model to study the effects of sleep-promoting agents is the p-chlorophenylalanine (PCPA)-induced insomnia model in rats.

-

Animal Model: Male Sprague-Dawley rats are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Induction of Insomnia: Insomnia is induced by intraperitoneal injection of PCPA (e.g., 300 mg/kg) for two consecutive days. PCPA depletes serotonin levels, leading to sleep disturbances.

-

Intervention: The experimental group receives an intragastric administration of a standardized Suan-Zao-Ren decoction extract at a specified dose (e.g., low, medium, and high doses) for a set duration (e.g., 7-14 days).

-

Control Groups: A normal control group (no PCPA, no treatment), a model group (PCPA + vehicle), and a positive control group (e.g., diazepam) are included.

-

Outcome Measures:

-

Behavioral Analysis: Sleep latency and duration are monitored using a sleep-wakefulness recording system.

-

Neurochemical Analysis: Levels of neurotransmitters (e.g., serotonin, GABA, glutamate) in brain tissues (e.g., hypothalamus, hippocampus) are measured using techniques like HPLC or ELISA.

-

Molecular Analysis: Gene and protein expression of relevant receptors and signaling molecules (e.g., GABAA receptors, 5-HT receptors, CREB) are assessed using RT-qPCR and Western blotting.

-

Clinical Trial Protocol for Insomnia

The following is a representative protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of Suan-Zao-Ren decoction.[3]

-

Participant Recruitment: Participants are screened based on inclusion criteria (e.g., diagnosis of chronic insomnia according to DSM-5 or ICSD-3, specific age range, PSQI score > 5) and exclusion criteria (e.g., other sleep disorders, severe psychiatric conditions, use of other sleep medications).

-

Randomization and Blinding: Participants are randomly assigned to either the intervention group or the placebo group. Both participants and researchers are blinded to the treatment allocation.

-

Intervention: The intervention group receives a standardized preparation of Suan-Zao-Ren decoction (e.g., granules or capsules) at a specified dose and frequency for a defined period (e.g., 4-8 weeks). The placebo group receives a placebo that is identical in appearance, taste, and smell.

-

Outcome Measures:

-

Primary Outcome: Change in the total score of a validated sleep questionnaire, such as the Pittsburgh Sleep Quality Index (PSQI) or the Insomnia Severity Index (ISI), from baseline to the end of the treatment period.[3]

-

Secondary Outcomes:

-

Sleep parameters measured by actigraphy or polysomnography (e.g., sleep latency, total sleep time, sleep efficiency, wake after sleep onset).

-

Changes in anxiety and depression scores (e.g., using the Hamilton Anxiety Rating Scale and Hamilton Depression Rating Scale).

-

Assessment of adverse events.

-

-

-

Statistical Analysis: Appropriate statistical methods (e.g., t-tests, ANOVA, ANCOVA) are used to compare the outcomes between the intervention and placebo groups.

Caption: A generalized workflow for a clinical trial of Suan-Zao-Ren decoction.

Molecular Mechanisms of Action

The therapeutic effects of Suan-Zao-Ren decoction are attributed to its multi-target and multi-pathway mechanisms, primarily involving the modulation of the GABAergic and serotonergic systems.

GABAergic System Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. The active compounds in Suan-Zao-Ren decoction, particularly jujubosides A and B, enhance GABAergic neurotransmission.

-

Jujuboside A has been shown to increase the frequency of chloride channel opening by acting on GABAA receptors, leading to neuronal hyperpolarization and a sedative-hypnotic effect. It may also evoke a tonic GABA-like current in hippocampal neurons.[4]

-

Jujuboside B can also up-regulate the expression of GABAA receptors.

Caption: Modulation of the GABAergic pathway by Suan-Zao-Ren decoction.

Serotonergic System Modulation

The serotonergic system plays a crucial role in regulating the sleep-wake cycle. Spinosin, a flavonoid found in Suan-Zao-Ren, is a key modulator of this system.

-

Spinosin has been shown to interact with serotonin receptors, particularly the 5-HT1A receptor.[5][6] Activation of the 5-HT1A receptor can lead to a decrease in neuronal firing and promote sleep.

-

The downstream signaling of 5-HT1A receptor activation involves the modulation of adenylyl cyclase and protein kinase A (PKA), which in turn can influence the phosphorylation of the cAMP-response element-binding protein (CREB).[5] CREB is a transcription factor involved in neuronal plasticity and the regulation of sleep and mood.[7][8]

Caption: Modulation of the serotonergic pathway by Suan-Zao-Ren decoction.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of the active compounds in Suan-Zao-Ren decoction is crucial for drug development.

-

Spinosin: Studies in rats have shown that after oral administration of a Suan-Zao-Ren extract, spinosin reaches its maximum plasma concentration (Cmax) at approximately 5.5 hours, with a half-life (t1/2) of about 5.8 hours.[9][10] However, the oral bioavailability of spinosin is generally low.

-

Jujubosides: The pharmacokinetics of jujubosides are less well-characterized, but they are also thought to have low oral bioavailability. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion of these key saponins.

Conclusion and Future Directions

Suan-Zao-Ren decoction possesses a long history of use for insomnia, and modern scientific research is beginning to validate its therapeutic efficacy and elucidate its molecular mechanisms of action. The evidence suggests that SZRD improves sleep quality through the modulation of the GABAergic and serotonergic systems.

For researchers and drug development professionals, Suan-Zao-Ren decoction and its active compounds represent a promising area for the development of novel therapeutics for insomnia. Future research should focus on:

-

Pharmacokinetic Enhancement: Developing strategies to improve the oral bioavailability of key active compounds like spinosin and jujubosides.

-

Receptor Subtype Specificity: Investigating the binding affinities of these compounds for different GABAA and serotonin receptor subtypes to better understand their pharmacological profiles.

-

Synergistic Effects: Elucidating the synergistic interactions between the different components of the decoction to optimize therapeutic formulations.

-

Large-Scale Clinical Trials: Conducting large, well-designed, multicenter clinical trials with objective sleep measures (e.g., polysomnography) to further confirm the efficacy and safety of standardized Suan-Zao-Ren decoction preparations.

By bridging the gap between traditional knowledge and modern scientific inquiry, Suan-Zao-Ren decoction offers a valuable template for the discovery and development of next-generation therapies for sleep disorders.

References

- 1. Traditional Chinese Medicine Herbal Formula Suan Zao Ren Tang for Insomnia - The ASCO Post [ascopost.com]

- 2. Clinical Efficacy of Traditional Chinese Medicine, Suan Zao Ren Tang, for Sleep Disturbance during Methadone Maintenance: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmjopen.bmj.com [bmjopen.bmj.com]

- 4. Jujuboside A prevents sleep loss-induced disturbance of hippocampal neuronal excitability and memory impairment in young APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spinosin ameliorates post-traumatic stress disorder-like behaviors via 5-HT1A receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decoding multicomponent crosstalk: integrated pharmacodynamic‒pharmacokinetic network of sour jujube seed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jujuboside A Regulates Calcium Homeostasis and Structural Plasticity to Alleviate Depression-Like Behavior via Shh Signaling in Immature Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review [frontiersin.org]

- 10. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Ziziphi Spinosae Semen in Sedative-Hypnotic Applications: A Technical Guide

Abstract: Ziziphi Spinosae Semen (ZSS), the primary component in formulations like Suan Zao Ren Decoction (SZRD), is a cornerstone of traditional medicine for treating insomnia and anxiety.[1][2] Modern pharmacological research corroborates these uses, revealing a complex, multi-target mechanism of action centered on the modulation of key neurotransmitter systems. This technical guide synthesizes current research to provide an in-depth examination of the molecular and cellular pathways through which ZSS exerts its sedative-hypnotic effects. We detail the roles of its primary bioactive constituents, present quantitative data from preclinical studies, outline common experimental protocols, and visualize the core signaling pathways. The evidence points to a synergistic interplay between saponins (e.g., jujubosides) and flavonoids (e.g., spinosin) that primarily enhances GABAergic inhibition while concurrently modulating serotonergic and glutamatergic pathways to promote sleep.

Core Pharmacological Mechanisms

The sedative-hypnotic effects of Ziziphi Spinosae Semen are not attributed to a single mode of action but rather to the collective influence of its diverse phytochemicals on the central nervous system.[1][3] The primary mechanisms involve the potentiation of the brain's main inhibitory system and the modulation of key arousal and sleep-regulating pathways.

Potentiation of the GABAergic System

The most significant mechanism is the enhancement of the γ-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter network in the brain.[4][5]

-

Direct GABA Receptor Modulation: The saponin components of ZSS, particularly Jujuboside A and Jujuboside B , are key players.[1][2] They modulate the GABA_A receptor, a ligand-gated ion channel. This interaction is thought to increase the frequency of chloride channel opening, leading to neuronal hyperpolarization and a subsequent inhibitory effect, which is crucial for sedation.[1]

-

Upregulation of GABA_A Receptor Subunits: Studies have demonstrated that ZSS and its isolates can increase the expression of specific GABA_A receptor subunits. Jujuboside A has been shown to significantly increase the mRNA levels of the α1, α5, and β2 subunits in hippocampal neurons.[1][6][7] Furthermore, ZSS treatment in animal models of insomnia leads to elevated expression of GABRA1 (α1 subunit) and GABRG2 (γ2 subunit) in the hypothalamus.[1][8]

-

Increased GABA Levels: Treatment with ZSS extract has been shown to significantly increase the levels of GABA in hypothalamic tissues of insomnia model rats, further contributing to the overall inhibitory tone of the CNS.[8][9]

Modulation of the Serotonergic System

The serotonergic (5-HT) system is pivotal in regulating the sleep-wake cycle. ZSS components, including both saponins and flavonoids, exert significant influence over this pathway.[1][10]

-

Receptor Interaction: The flavonoid spinosin and various jujubosides regulate the serotonergic system to produce hypnotic effects.[1][11] Network pharmacology and experimental validation have identified serotonin receptors HTR1A and HTR2A as key targets.[1][3] ZSS treatment has been found to suppress abnormally high levels of HTR1A expression and reduce the expression of HTR2A in the hypothalamus.[1]

-

Regulation of 5-HT Levels: In animal models of stress-induced insomnia, ZSS extracts have been shown to increase the levels of 5-HT and its metabolite 5-HIAA in both serum and the thalamus, suggesting a role in normalizing serotonin turnover.[12]

Inhibition of the Glutamatergic System

To complement the enhancement of inhibitory signals, ZSS also dampens excitatory neurotransmission, primarily by targeting the glutamate system.

-

Inhibition of Glutamate-Mediated Signaling: Jujuboside A has been reported to inhibit the glutamate-mediated excitatory signaling pathway in the hippocampus.[1][13] This action helps reduce neuronal excitability, a key factor in promoting sleep onset and maintenance.

Influence on Other Neuromodulatory Systems

-

Dopaminergic System: ZSS has been found to downregulate dopamine (DA) levels in the brain, which may contribute to its sedative effects, as dopamine is a key wake-promoting neurotransmitter.[8]

-

Orexin System: The flavonoid spinosin has been shown to reduce the expression of c-Fos, a marker of neuronal activity, in orexin neurons within the lateral hypothalamus (LHA), suggesting that spinosin may promote sleep by inhibiting this critical arousal system.[14][15]

Key Bioactive Compounds

Over 150 compounds have been identified in ZSS, but its sedative-hypnotic properties are primarily linked to its saponins and flavonoids.[1][16][17]

| Compound Class | Specific Compound | Primary Mechanism of Action | References |

| Saponins | Jujuboside A | Potentiates GABAergic system by modulating GABA_A receptor subunit expression; Inhibits glutamatergic pathway. | [1][6][7][13] |

| Jujuboside B | Upregulates GABA_A receptor expression and increases chloride channel opening frequency. | [1] | |

| Flavonoids | Spinosin | Modulates the serotonergic system (5-HT1A and 5-HT2A receptors); Reduces activity of orexin neurons. | [1][11][14][15] |

| Alkaloids | N-nornuciferine, Caaverine | Contributes to the regulation of serotonergic and GABAergic pathways. | [1][3] |

Quantitative Data Summary

The following tables summarize quantitative findings from representative preclinical studies on Ziziphi Spinosae Semen.

Table 1: Effects of ZSS on Sleep Parameters in Animal Models

| Study Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |

| Sleep Latency | PCPA-Induced Insomnia Rats | ZSS Extract | 2.7 g/kg | Significantly decreased vs. model group (p < 0.01) | [16] |

| Sleep Duration | PCPA-Induced Insomnia Rats | ZSS Extract | 2.7 g/kg | Significantly prolonged vs. model group (p < 0.01) | [16] |

| Sleep Latency | Pentobarbital-Treated Mice | Spinosin + 5-HTP | 5 mg/kg + 2.5 mg/kg | Significantly reduced sleep latency | [15] |

| Sleep Duration | Pentobarbital-Treated Mice | Spinosin + 5-HTP | 5 mg/kg + 2.5 mg/kg | Significantly lengthened sleep duration | [15] |

| NREM Sleep | Freely Moving Mice | Spinosin | 20 mg/kg (i.p.) | Significantly increased non-rapid eye movement time | [15] |

Table 2: Effects of ZSS on Neurotransmitter and Receptor Levels

| Analyte | Brain Region | Treatment | Dosage | Outcome | Reference |

| GABA Level | Hypothalamus | ZSS Extract | 2.7 g/kg | Significantly increased vs. model group | [8][9] |

| 5-HT Level | Hypothalamus | ZSS Extract | 2.7 g/kg | Significantly increased vs. model group | [8] |

| Glutamate (Glu) Level | Brain | ZSSE | - | Downregulated | [8] |

| Dopamine (DA) Level | Brain | ZSSE | - | Downregulated | [8] |

| GABA_A R α1, α5, β2 mRNA | Hippocampal Neurons | Jujuboside A | 41 µM | Significantly increased expression at 24h & 72h | [6][7] |

| GABRA1, GABRG2 Expression | Hypothalamus | ZSS Extract | 2.7 g/kg | Significantly suppressed high levels of expression | [1] |

| HTR1A, HTR2A Expression | Hypothalamus | ZSS Extract | 2.7 g/kg | Suppressed HTR1A, Reduced HTR2A expression | [1] |

Experimental Protocols & Methodologies

The mechanisms of ZSS are primarily elucidated through rodent models of insomnia coupled with neurochemical and molecular biology techniques.

Animal Model: PCPA-Induced Insomnia

A common and validated method for inducing insomnia in rodents involves the administration of p-chlorophenylalanine (PCPA), a serotonin synthesis inhibitor.

-

Induction Protocol: Male Sprague-Dawley rats are typically used. Insomnia is induced by intraperitoneal (i.p.) injection of PCPA at a dose of 350 mg/kg, once daily for 3 consecutive days.[1] The control group receives an equivalent volume of physiological saline. This protocol effectively depletes central serotonin levels, leading to sleep disturbances.

Behavioral Assay: Pentobarbital Sodium-Induced Sleep Test

This test is used to assess the hypnotic effects of a substance by measuring its ability to potentiate the action of a sub-hypnotic dose of pentobarbital sodium.

-

Methodology: Thirty minutes after the final administration of the test substance (e.g., ZSS extract), rats or mice are given an i.p. injection of pentobarbital sodium (e.g., 35 mg/kg for rats).[1]

-

Sleep Latency: The time from pentobarbital injection until the loss of the righting reflex (the inability of the animal to right itself when placed on its back) for more than 1 minute.

-

Sleep Duration: The time from the loss of the righting reflex until its spontaneous recovery.

-

Analytical Techniques

-

Compound Identification (UHPLC-Q-Exactive-MS/MS): Ultra-High Performance Liquid Chromatography coupled with a Q-Exactive Orbitrap Mass Spectrometer is used to separate and identify the complex array of chemical constituents within a ZSS extract.[1][3] This allows for the precise identification of bioactive compounds like jujubosides and spinosin.

-

Gene Expression Analysis (RT-qPCR): Reverse Transcription-Quantitative Polymerase Chain Reaction is employed to measure the mRNA expression levels of target genes, such as GABA_A and serotonin receptor subunits, in specific brain tissues (e.g., hypothalamus, hippocampus).[1]

-

Protein Expression & Localization (Immunohistochemistry): This technique is used to visualize the expression and localization of target proteins (e.g., GABRA1, GABRG2) in brain tissue sections, providing spatial context to the molecular changes.[1]

-

Neurotransmitter Quantification (ELISA): Enzyme-Linked Immunosorbent Assay kits are used to measure the concentrations of key neurotransmitters like GABA, 5-HT, and glutamate in brain tissue homogenates.[8]

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and experimental processes.

Caption: Multi-target mechanism of Ziziphi Spinosae Semen.

Caption: Standard experimental workflow for ZSS research.

Caption: Specific actions of Jujuboside A and Spinosin.

Conclusion

The mechanism of action of Ziziphi Spinosae Semen is multifaceted, reflecting the synergistic action of its constituent saponins and flavonoids. The primary driver of its sedative-hypnotic effect is the significant potentiation of the GABAergic system, achieved through both direct modulation of GABA_A receptors and upregulation of their constituent subunits. This enhanced inhibition is complemented by a sophisticated modulation of the serotonergic system and a dampening of excitatory glutamatergic neurotransmission. By simultaneously increasing inhibitory tone and reducing excitatory and arousal signals in the central nervous system, ZSS effectively facilitates the transition to and maintenance of sleep. This multi-target profile distinguishes ZSS from single-target hypnotic agents and provides a strong rationale for its continued investigation and development in the management of sleep disorders.

References

- 1. Mechanisms Underlying the Action of Ziziphi Spinosae Semen in the Treatment of Insomnia: A Study Involving Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. researchgate.net [researchgate.net]

- 4. The Pathophysiology of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacology of Sleep and Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects on the expression of GABAA receptor subunits by jujuboside A treatment in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Neuroprotective effect of Ziziphi Spinosae Semen on rats with p-chlorophenylalanine-induced insomnia via activation of GABAA receptor [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and safety of suanzaoren decoction for chronic insomnia disorder in adults: study protocol for randomised, double-blind, double-dummy, placebo-controlled trial | BMJ Open [bmjopen.bmj.com]

- 11. Revealing the sedative-hypnotic effect of the extracts of herb pair Semen Ziziphi spinosae and Radix Polygalae and related mechanisms through experiments and metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Therapeutic effect of Ziziphi Spinosae Semen extracts on chronic unpredictable mild stress-induced depression and insomnia-like behavior in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Mechanisms Underlying the Action of Ziziphi Spinosae Semen in the Treatment of Insomnia: A Study Involving Network Pharmacology and Experimental Validation [frontiersin.org]

- 17. Botanical and Traditional Uses and Phytochemical, Pharmacological, Pharmacokinetic, and Toxicological Characteristics of Ziziphi Spinosae Semen: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Effects of Suan-Zao-Ren Tang Formula: A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Suan-Zao-Ren Tang (SZRT), a classic herbal formula first documented in the Jin Gui Yao Lue (Essential Prescriptions from the Golden Cabinet) around 210 A.D., has been a cornerstone of Traditional Chinese Medicine (TCM) for the management of insomnia and anxiety for centuries. Comprising five distinct herbs—Ziziphi Spinosae Semen (Suan Zao Ren), Poria Cocos (Fu Ling), Ligustici Chuanxiong Rhizoma (Chuan Xiong), Anemarrhenae Rhizoma (Zhi Mu), and Glycyrrhizae Radix et Rhizoma (Gan Cao)—the formula is designed to work synergistically to nourish the blood, calm the mind, and clear deficiency heat. For drug development professionals and researchers, understanding the intricate interplay of these herbal components and their collective mechanism of action is paramount for harnessing its therapeutic potential in modern medicine. This technical guide provides an in-depth analysis of the synergistic effects of the herbs in the Suan-Zao-Ren formula, supported by quantitative data from clinical trials, detailed experimental protocols from preclinical studies, and visualizations of the key signaling pathways involved.

Quantitative Data from Clinical Efficacy Studies

Numerous clinical trials have investigated the efficacy of Suan-Zao-Ren Tang in improving sleep parameters. The data presented in the following tables summarize the key findings from some of these studies, demonstrating the formula's significant therapeutic effects compared to placebo and conventional treatments.

Table 1: Efficacy of Suan-Zao-Ren Tang in a Randomized, Double-Blind, Placebo-Controlled Trial for Sleep Disturbance in Methadone Maintenance Patients [1][2]

| Outcome Measure | SZRT Group (n=45) | Placebo Group (n=45) | p-value |

| Pittsburgh Sleep Quality Index (PSQI) Total Score | |||

| Baseline (Mean ± SD) | 10.8 ± 3.2 | 10.5 ± 3.5 | NS |

| Week 4 (Mean ± SD) | 7.0 ± 3.6 | 8.6 ± 3.8 | 0.007 |

| Change from Baseline (Mean) | -3.8 | -1.9 | |

| Sleep Efficiency (%) | |||

| Baseline (Mean ± SD) | 78.5 ± 10.2 | 80.1 ± 9.8 | NS |

| Week 4 (Mean ± SD) | 89.9 ± 8.7 | 85.1 ± 10.5 | 0.017 |

| Change from Baseline (Mean) | +11.4 | +5.0 |

NS: Not Significant

Table 2: Efficacy of Suan-Zao-Ren Tang as an Adjunctive Therapy to Lorazepam for Chronic Insomnia [3]

| Outcome Measure | SZRT + Lorazepam Group (n=120) | Lorazepam Alone Group (n=120) | p-value |

| Insomnia Severity Index (ISI) | |||

| Week 4 (Mean Reduction) | - | - | 0.008 |

| Week 8 (Mean Reduction) | - | - | 0.001 |

| Week 12 (Mean Reduction) | - | - | 0.001 |

| Anxiety (Secondary Outcome) | Significant Improvement | Less Improvement | < 0.01 |

Table 3: Efficacy of Suan-Zao-Ren Tang for Sleep Difficulty in Climacteric Women [4][5]

| Outcome Measure | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | 95% Confidence Interval of Change | p-value |

| PSQI Total Score | 13.0 ± 2.9 | 9.0 ± 3.2 | -4.93 to -3.10 | < 0.001 |

Core Signaling Pathways and Synergistic Mechanisms

The therapeutic effects of Suan-Zao-Ren Tang are not attributable to a single active compound but rather to the complex interplay of multiple constituents from its five herbal components. These compounds act on various targets within the central nervous system, primarily modulating the GABAergic and serotonergic systems, and influencing downstream signaling cascades such as the PI3K/AKT pathway.

GABAergic System Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the brain and a key target for many sedative-hypnotic drugs. Preclinical studies have demonstrated that SZRT enhances GABAergic transmission.

Serotonergic System Modulation

The serotonergic system plays a crucial role in regulating the sleep-wake cycle, mood, and anxiety. Components of SZRT, particularly from Ziziphi Spinosae Semen, have been shown to interact with serotonin receptors.

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Emerging evidence suggests its involvement in the neuroprotective and sleep-regulating effects of SZRT.

Experimental Protocols

A comprehensive understanding of the scientific evidence supporting the use of Suan-Zao-Ren Tang requires a detailed examination of the experimental methodologies employed in both preclinical and clinical research.

Network Pharmacology Analysis Workflow

Network pharmacology is a powerful tool for elucidating the complex mechanisms of multi-component herbal formulas like SZRT. A typical workflow is as follows:

Preclinical In Vivo Studies: Rodent Models of Insomnia

-

Animal Models: Commonly used models include p-chlorophenylalanine (PCPA)-induced insomnia (serotonin depletion model) and stress-induced insomnia models.

-

Drug Administration: SZRT extract is typically administered orally via gavage. Doses are often calculated based on clinical equivalency.

-

Sleep Recording: Electroencephalogram (EEG) and electromyogram (EMG) are recorded to analyze sleep architecture, including total sleep time, sleep latency, and the duration of non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

-

Neurochemical Analysis: Post-mortem brain tissue (e.g., hypothalamus, hippocampus) is analyzed for neurotransmitter levels (e.g., GABA, serotonin) using techniques like high-performance liquid chromatography (HPLC).

In Vitro Mechanistic Studies

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of SZRT extracts or their isolated compounds to specific receptors (e.g., GABA-A, serotonin receptors).

-

Methodology: A radioligand binding assay is commonly used. For example, to assess binding to the GABA-A receptor, brain membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]muscimol) in the presence and absence of the test compound. The displacement of the radioligand is measured to determine the binding affinity (Ki or IC50).

-

-

Western Blot Analysis:

-

Objective: To investigate the effect of SZRT on the expression and phosphorylation of key proteins in signaling pathways like PI3K/AKT.

-

Methodology: Neuronal cells are treated with SZRT extract. Cell lysates are then subjected to SDS-PAGE, and proteins are transferred to a membrane. The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-AKT) and then with a secondary antibody conjugated to an enzyme for detection.

-

Clinical Trial Protocol: A Representative Example

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Participants: Patients diagnosed with primary insomnia according to established criteria (e.g., DSM-V).

-

Intervention: Standardized SZRT extract or a matching placebo administered for a specified duration (e.g., 4 weeks).

-

Outcome Measures:

-

Primary: Change from baseline in the Pittsburgh Sleep Quality Index (PSQI) total score.

-

Secondary: Changes in the Insomnia Severity Index (ISI), sleep diary parameters (e.g., sleep latency, total sleep time, sleep efficiency), and safety assessments.

-

-

Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANCOVA) are used to compare the changes in outcome measures between the treatment and placebo groups.

The Suan-Zao-Ren Tang formula exemplifies the multi-component, multi-target nature of traditional herbal medicine. The synergistic actions of its constituent herbs on the GABAergic, serotonergic, and PI3K/AKT pathways, among others, contribute to its clinical efficacy in treating insomnia. For researchers and drug development professionals, a deeper understanding of these synergistic mechanisms, supported by robust quantitative data and detailed experimental validation, is crucial for the rational development of novel therapeutics for sleep disorders. Further research focusing on the specific molecular interactions of the active compounds within SZRT will continue to illuminate its therapeutic potential and pave the way for its integration into modern medical practice.

References

- 1. Clinical Efficacy of Traditional Chinese Medicine, Suan Zao Ren Tang, for Sleep Disturbance during Methadone Maintenance: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Traditional Chinese Medicine Herbal Formula Suan Zao Ren Tang for Insomnia - The ASCO Post [ascopost.com]

- 4. researchgate.net [researchgate.net]

- 5. Suan Zao Ren Tang as an Original Treatment for Sleep Difficulty in Climacteric Women: A Prospective Clinical Observation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Blueprint of Shen-Zhi-Ru-Ding (SZRD): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of the individual herbs constituting the traditional Chinese medicine formula, Shen-Zhi-Ru-Ding (SZRD), a variant of the classical formula An Shen Ding Zhi Wan. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular mechanisms and quantitative data associated with the therapeutic effects of this formulation.

The core constituents of SZRD that are the focus of this guide are Panax ginseng, Poria cocos, Polygala tenuifolia, and Acorus tatarinowii. Each herb possesses a unique profile of bioactive compounds that contribute to the formula's overall efficacy in addressing neurological and psychiatric conditions. This guide will systematically dissect the pharmacological actions of each herb, presenting quantitative data in standardized tables and illustrating key signaling pathways through detailed diagrams.

Panax ginseng: Neuroprotection and Cognitive Enhancement

Panax ginseng is a cornerstone of traditional medicine, revered for its adaptogenic and neuroprotective properties. Its primary active constituents, ginsenosides, have been extensively studied for their effects on the central nervous system.

Quantitative Pharmacological Data: Ginsenoside Rb1

| Parameter | Experimental Model | Treatment | Result | Reference |

| Neuronal Viability | SH-SY5Y cells with oxygen-glucose deprivation (OGD) | 10 µM Ginsenoside Rb1 | Increased cell viability | [1][2] |

| Neuronal Apoptosis | Rat model of Alzheimer's disease (Aβ1-40 induced) | 25 mg/kg/day Ginsenoside Rb1 | Significant decrease in TUNEL-positive cells in the hippocampus | [3] |

| Neuronal Apoptosis | RGC-5 cells with CoCl2-induced hypoxia | 10 µM Ginsenoside Rb1 | Total apoptotic rate reduced from 24.50% to 15.12% | [4] |

| Neuronal Apoptosis | RGC-5 cells with H2O2-induced oxidative stress | 10 µM Ginsenoside Rb1 | Total apoptotic rate reduced from 21.63% to 12.03% | [4] |

| Neurite Outgrowth | Cultured rat hippocampal neurons | Ginsenoside Rb1 | Significant increase in neurite outgrowth | [5] |

Experimental Protocols

In Vitro Neuroprotection Assay: .[1][2]

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Induction of Injury: Oxygen-glucose deprivation (OGD) was induced by replacing the normal culture medium with a glucose-free medium and incubating the cells in a hypoxic chamber (95% N2, 5% CO2) for a specified period.

-

Treatment: Cells were pre-treated with Ginsenoside Rb1 (10 µM) for 24 hours prior to OGD.

-

Assessment: Cell viability was measured using the MTT assay. Apoptosis was quantified by TUNEL staining and flow cytometry. Protein levels of key signaling molecules were determined by Western blotting.

In Vivo Alzheimer's Disease Model: .[3]

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Disease: Alzheimer's disease-like pathology was induced by intracerebroventricular injection of aggregated amyloid-beta 1-40 (Aβ1-40).

-

Treatment: Ginsenoside Rb1 (12.5, 25, and 50 mg/kg) was administered intraperitoneally daily for 14 consecutive days.

-

Assessment: Cognitive function was evaluated using the Morris water maze. Neuronal apoptosis in the hippocampus was assessed by TUNEL staining. Expression of apoptosis-related proteins (Bcl-2, Bax, Cleaved Caspase-3) was measured by RT-PCR, immunohistochemistry, and Western blotting.

Signaling Pathway: Ginsenoside Rb1 and PI3K/Akt Activation

Ginsenoside Rb1 exerts its neuroprotective effects in part through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][6] This pathway is crucial for promoting cell survival and inhibiting apoptosis.

Poria cocos: Modulation of Neuroinflammation

Poria cocos is a medicinal fungus known for its immunomodulatory and anti-inflammatory properties. Its polysaccharides are the primary bioactive components responsible for these effects, particularly in the context of neuroinflammation.

Quantitative Pharmacological Data: Poria cocos Polysaccharides

| Parameter | Experimental Model | Treatment | Result | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Poria cocos Polysaccharide (PCSC) | Dose-dependent induction of NO production | [7] |

| TNF-α Secretion | RAW 264.7 macrophages | PCWPW and PCWPS (800 µg/mL) | Significant increase in TNF-α secretion | [8] |

| IL-1β Production | LPS-stimulated RAW 264.7 macrophages | Ethanol extract of P. cocos (EEPC) | Concentration-dependent inhibition of IL-1β production | [9] |

| iNOS Expression | RAW 264.7 macrophages | PCSC | Strong induction of iNOS mRNA transcription | [7] |

Experimental Protocols

Macrophage Anti-inflammatory Assay: .[7][9]

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells were pre-treated with various concentrations of Poria cocos polysaccharides or extracts for a specified time before or concurrently with LPS stimulation.

-

Assessment: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in the culture supernatant was quantified using Griess reagent and ELISA kits, respectively. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was determined by Western blotting or RT-PCR.

Signaling Pathway: Poria cocos Polysaccharides and NF-κB Inhibition

Poria cocos polysaccharides have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[7][10]

References

- 1. Inhibition of autophagy via activation of PI3K/Akt pathway contributes to the protection of ginsenoside Rb1 against neuronal death caused by ischemic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ginsenoside Rb1 inhibit apoptosis in rat model of Alzheimer’s disease induced by Aβ1-40 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. sjzsyj.com.cn [sjzsyj.com.cn]

- 6. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polysaccharide isolated from Poria cocos sclerotium induces NF-kappaB/Rel activation and iNOS expression in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunomodulatory Activity and Its Mechanisms of Two Polysaccharides from Poria cocos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethanol extract of Poria cocos reduces the production of inflammatory mediators by suppressing the NF-kappaB signaling pathway in lipopolysaccharide-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polysaccharide isolated from Poria cocos sclerotium induces NF-kappaB/Rel activation and iNOS expression through the activation of p38 kinase in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art and Science of Suan-Zao-Ren Decoction: A Technical Guide to Traditional Preparation Methods

For Immediate Release

This technical guide provides an in-depth exploration of the traditional preparation methods of Suan-Zao-Ren decoction (酸枣仁汤), a classic formula in Traditional Chinese Medicine (TCM) renowned for its sedative and anxiolytic properties. First documented in the ancient medical text "Jin Gui Yao Lue" (Essential Prescriptions of the Golden Cabinet), this decoction is primarily utilized for conditions of insomnia, anxiety, and palpitations stemming from liver blood deficiency and deficiency heat.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, synthesizes information from classical texts, modern pharmacological studies, and traditional preparation guidelines to present a comprehensive overview of the core methodologies.

Herbal Composition

The foundational Suan-Zao-Ren decoction is a meticulously balanced formulation of five specific herbs. The typical composition and their traditional roles within the formula are outlined below. It is important to note that dosages in classical texts were measured in ancient units (liang and sheng), which have been converted to their modern gram equivalents for clarity.[1]

| English Name | Pinyin | Pharmaceutical Name | Traditional Dosage (g) | Role in Formula |

| Sour Jujube Seed | Suan Zao Ren | Semen Ziziphi Spinosae | 15g | Monarch (君) |

| Poria | Fu Ling | Poria | 6g | Minister (臣) |

| Sichuan Lovage Rhizome | Chuan Xiong | Rhizoma Chuanxiong | 6g | Minister (臣) |

| Anemarrhena Rhizome | Zhi Mu | Rhizoma Anemarrhenae | 6g | Assistant (佐) |

| Licorice Root | Gan Cao | Radix Glycyrrhizae | 3g | Envoy (使) |

Pre-Decoction Processing of Key Herbs

A critical aspect of traditional preparation involves the specific processing (pao zhi, 炮制) of the monarch herb, Suan Zao Ren, to modulate its therapeutic properties.

-

Crushing : It is imperative to crush the seeds prior to decoction. The hard testa (seed coat) of Suan Zao Ren would otherwise impede the extraction of its active chemical constituents, potentially rendering the decoction ineffective.[4][5]

-

Dry-Frying (Chao) : The most common modern processing method is dry-frying (chao).[4] This process is believed to enhance the seed's warming and tonifying properties, thereby strengthening its ability to nourish the heart, calm the spirit (shen), and facilitate sleep.[2][5] In contrast, the raw, unprepared form was traditionally thought to be more awakening.[2]

Traditional Decoction Protocol

The following sections detail the step-by-step experimental protocol for preparing the Suan-Zao-Ren decoction based on traditional TCM practices. While modern preparations like granules and capsules exist, this guide focuses on the classic aqueous extraction method.[6][7]

Materials and Equipment

-

Decoction Vessel : A ceramic, clay, earthenware, or glass pot is traditionally preferred due to their chemical stability and even heat distribution.[8][9] Stainless steel is an acceptable modern alternative. Iron, copper, and aluminum pots should be avoided as they may react with the herbal constituents.[9][10]

-

Water : Clean, uncontaminated water, such as tap or distilled water, should be used.[9]

-

Strainer : For separating the decoction from the herbal marc.

Experimental Workflow

The traditional preparation of Suan-Zao-Ren decoction follows a specific workflow designed to maximize the extraction of its therapeutic compounds. The process begins with the crucial pre-soaking of the herbs, followed by a two-stage decoction process. This ensures that both water-soluble and less soluble components are effectively extracted into the final liquid preparation.

Summary of Decoction Parameters

The following table summarizes the key quantitative and qualitative parameters for the traditional preparation of Suan-Zao-Ren decoction, compiled from various sources.

| Parameter | Guideline | Rationale |

| Pre-Soaking Time | 20–30 minutes | Allows water to penetrate the herbs, facilitating the extraction of volatile and water-soluble compounds at a lower temperature.[6][9][11] |

| Water to Herb Ratio | Add water to 2–3 cm above the herbs | Ensures sufficient solvent for extraction without excessive dilution.[6][8] |

| Initial Heating | High heat to a vigorous boil | Rapidly brings the mixture to the necessary temperature for extraction.[6][11] |

| Simmering Time | 30–45 minutes (First Decoction) | A sustained period of gentle boiling is required to extract the active ingredients from these tonic herbs.[6][8] |

| Second Decoction | Recommended | To extract the maximum amount of active components from the herbal material.[6][10] |

| Vessel Material | Ceramic, Clay, Glass, Stainless Steel | Inert materials that do not react with the chemical constituents of the herbs.[9][10] |

Active Components and Mechanism of Action

Modern pharmacological studies have begun to elucidate the scientific basis for the therapeutic effects of Suan-Zao-Ren decoction. The sedative and hypnotic effects are largely attributed to the saponins and flavonoids present in Suan Zao Ren, the monarch herb.[12] Key bioactive compounds include jujubosides and spinosin, which are thought to exert their effects by modulating the serotonergic and GABAergic systems.[13][14] The interaction of these compounds with neurotransmitter pathways provides a potential explanation for the decoction's traditional use in calming the spirit and promoting sleep.

Conclusion

The traditional preparation of Suan-Zao-Ren decoction is a systematic process designed to optimize the extraction of its therapeutic constituents. Key steps, including the specific processing of Suan Zao Ren, pre-soaking of the herbs, and a two-stage decoction, are crucial for the efficacy of the final product. While modern research is beginning to validate the decoction's traditional uses by identifying active compounds and their mechanisms of action, the traditional preparation methods themselves represent a time-tested and refined extraction technology. For researchers and developers, adherence to these traditional protocols is essential for ensuring the authenticity and potential efficacy of Suan-Zao-Ren decoction in both preclinical and clinical investigations. Further research is warranted to quantify the impact of each preparation parameter on the chemical profile and pharmacological activity of the final decoction.

References

- 1. hjmedicalgroup.com [hjmedicalgroup.com]

- 2. scribd.com [scribd.com]

- 3. angelichands.com.au [angelichands.com.au]

- 4. griffobotanicals.com [griffobotanicals.com]

- 5. kamwo.com [kamwo.com]

- 6. jiayinacu.com [jiayinacu.com]

- 7. treasureoftheeast.com [treasureoftheeast.com]

- 8. Chinese Medicine Regulatory Office [cmro.gov.hk]

- 9. hyy.com.hk [hyy.com.hk]

- 10. baoantangchinesemedicine.com.au [baoantangchinesemedicine.com.au]

- 11. victorchengtcm.com [victorchengtcm.com]

- 12. mskcc.org [mskcc.org]

- 13. Traditional Chinese Medicine Herbal Formula Suan Zao Ren Tang for Insomnia - The ASCO Post [ascopost.com]

- 14. Clinical Efficacy of Traditional Chinese Medicine, Suan Zao Ren Tang, for Sleep Disturbance during Methadone Maintenance: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Botanical Origin and Components of Suan-Zao-Ren

For Researchers, Scientists, and Drug Development Professionals

Botanical Origin

Suan-Zao-Ren, also known as Sour Jujube Seed, is the dried ripe seed of Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H. F. Chow, a plant belonging to the Rhamnaceae family.[1] This deciduous shrub or small tree is primarily cultivated in various provinces of China, including Hebei, Liaoning, and Henan.[1] The harvesting of the mature fruits occurs in the late autumn and early winter, after which the pulp and core shells are removed to collect the seeds, which are then dried for medicinal use.[2]

Chemical Composition of Suan-Zao-Ren Seeds

The seeds of Ziziphus jujuba var. spinosa are rich in a diverse array of bioactive secondary metabolites.[3][4] A comprehensive phytochemical analysis has identified 144 distinct compounds in the seeds, pulp, and leaves of the plant, with the seeds exhibiting the greatest compositional diversity, containing 114 of these compounds.[3][5] The primary classes of chemical constituents in the seeds include flavonoids, terpenoids, organic acids, alkaloids, and amino acids.[5]

The most pharmacologically significant of these are the flavonoid-C-glycosides, such as spinosin and 6‴-feruloylspinosin, and the dammarane-type triterpenoid saponins, notably jujuboside A and jujuboside B.[3] These compounds are considered the key quality markers for Suan-Zao-Ren.

Quantitative Analysis of Major Bioactive Components

A study analyzing 26 germplasms of Ziziphus jujuba var. spinosa provides quantitative data on the concentration ranges of six major chemical components found in the seeds. This data is summarized in the table below.

| Component | Concentration Range (mg/g) | Coefficient of Variation (CV) |

| Cryptochlorogenic acid | 0.0394–0.1818 | 43.38% |

| Caffeic acid | 0.1842–2.1300 | 46.62% |

| Spinosin | 0.3413–1.8418 | 35.32% |

| 6‴-feruloylspinosin | 1.4580–5.5312 | 36.00% |

| Jujuboside A | 0.2396–0.9615 | 36.45% |

| Jujuboside B | 0.1250–0.1942 | 11.98% |

| Data sourced from a quantitative analysis of 26 Ziziphus jujuba var. spinosa germplasms.[5] |

Experimental Protocols

The characterization and quantification of the chemical constituents of Suan-Zao-Ren involve sophisticated analytical techniques. The following is a summary of the methodologies employed in key studies.

Phytochemical Analysis and Characterization

Objective: To identify the chemical constituents in the seeds of Ziziphus jujuba var. spinosa.

Methodology: Ultra-High-Performance Liquid Chromatography coupled with Hybrid Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Exactive Orbitrap MS/MS) [3]

-

Sample Preparation: Dried seeds are ground into a fine powder. A specific quantity of the powder is then extracted with a suitable solvent (e.g., 50% ethanol) using methods such as supercritical fluid CO2 extraction followed by solvent extraction.[6]

-

Chromatographic Separation: The extract is injected into a UPLC system equipped with a C18 column. A gradient elution system is employed, typically using a mobile phase consisting of two solvents, such as methanol with 0.1% formic acid (solvent A) and 10 mM ammonium acetate with 0.1% formic acid (solvent B).[7][8] The gradient program is optimized to achieve separation of the various chemical components.

-

Mass Spectrometry Detection: The eluent from the UPLC column is introduced into a Q-Exactive Orbitrap mass spectrometer. Data is acquired in both positive and negative ion modes to detect a wide range of compounds. High-resolution mass and MS/MS fragmentation patterns are used to identify the chemical structures of the constituents by comparing the data with known compounds in chemical databases.

Quantitative Analysis

Objective: To quantify the concentration of major bioactive components in Suan-Zao-Ren.

Methodology: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) [3]

-

Standard Preparation: Standard solutions of the target analytes (e.g., spinosin, jujuboside A, jujuboside B) are prepared at various known concentrations to generate a calibration curve.

-

Sample Preparation: The powdered seed sample is extracted under optimized conditions to ensure complete extraction of the target compounds.

-

HPLC Separation: The sample extract and standard solutions are injected into an HPLC system. The separation is performed on a C18 column with a mobile phase optimized for the target analytes.

-

ELSD Detection: The column eluent is passed through an evaporative light scattering detector. The ELSD nebulizes the mobile phase and detects the light scattered by the non-volatile analyte particles. The detector response is proportional to the mass of the analyte.

-

Quantification: The peak areas of the analytes in the sample chromatogram are compared to the calibration curve generated from the standard solutions to determine their concentrations.

Signaling Pathways of Key Components

The sedative and hypnotic effects of Suan-Zao-Ren are primarily attributed to the modulation of the GABAergic and serotonergic neurotransmitter systems by its active components.[1][9]

GABAergic System Modulation by Jujuboside A

Jujuboside A, a major saponin in Suan-Zao-Ren, exerts its sedative-hypnotic effects by modulating the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[10] It has been shown to increase the expression of specific subunits of the GABAA receptor in hippocampal neurons.[11] This enhancement of GABAA receptor function leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, resulting in sedation and anxiolysis.

Serotonergic System Modulation by Spinosin

Spinosin, a flavonoid-C-glycoside, contributes to the anxiolytic and sleep-promoting effects of Suan-Zao-Ren by interacting with the serotonergic system.[12] Specifically, spinosin acts as an agonist at the 5-hydroxytryptamine 1A (5-HT1A) receptor.[12] The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[13] This, in turn, modulates the activity of downstream signaling molecules such as Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), ultimately influencing gene expression and neuronal function to produce anxiolytic and antidepressant-like effects.[12]

References

- 1. Frontiers | Suanzaoren Formulae for Insomnia: Updated Clinical Evidence and Possible Mechanisms [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical analyses of Ziziphus jujuba Mill. var. spinosa seed by ultrahigh performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Multicomponent Traditional Herbal Medicine by HPLC–MS and Electron and Light Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC–MS/MS Analysis of a Traditional Chinese Medical Formulation of Bu-Yang-Huan-Wu-Tang and Its Pharmacokinetics after Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suanzaoren Formulae for Insomnia: Updated Clinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects on the expression of GABAA receptor subunits by jujuboside A treatment in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spinosin ameliorates post-traumatic stress disorder-like behaviors via 5-HT1A receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Chemical Fingerprinting of Authentic Suan-Zao-Ren Decoction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suan-Zao-Ren decoction (SZRD), a traditional Chinese medicine formula first described in the Jin Gui Yao Lue (Essential Prescriptions from the Golden Cabinet), has been used for centuries to treat insomnia and anxiety. The decoction consists of five herbs: Ziziphi Spinosae Semen (Suan Zao Ren), Poria Cocos (Fu Ling), Ligusticum chuanxiong (Chuan Xiong), Anemarrhenae Rhizoma (Zhi Mu), and Glycyrrhizae Radix et Rhizoma (Gan Cao). The therapeutic effects of SZRD are attributed to the synergistic interactions of its complex chemical constituents. Establishing a robust chemical fingerprint is therefore crucial for the quality control, standardization, and elucidation of the pharmacological mechanisms of this important herbal formula.

This technical guide provides a comprehensive overview of the chemical fingerprinting of authentic Suan-Zao-Ren decoction, detailing the key bioactive compounds, experimental protocols for their analysis, and the signaling pathways through which they exert their effects.

Chemical Constituents of Suan-Zao-Ren Decoction

Suan-Zao-Ren decoction contains a diverse array of chemical compounds, primarily flavonoids, saponins, alkaloids, and phenolic acids. A systematic review of the chemical constituents of SZRD identified 145 compounds in the decoction, with 80 of these being common to the five constituent herbs. The chemical profile of the decoction is not a simple summation of its individual components, highlighting the importance of studying the decoction as a whole.[1][2]

The major bioactive components identified in Suan-Zao-Ren decoction are summarized in the table below. While exhaustive quantitative data for all compounds in the final decoction is not available in a single source, this table represents a compilation of key identified compounds.

| Compound Class | Compound Name | Major Herbal Source(s) |

| Flavonoids | Spinosin | Ziziphi Spinosae Semen |

| Jujuboside A | Ziziphi Spinosae Semen | |

| Jujuboside B | Ziziphi Spinosae Semen | |

| Mangiferin | Anemarrhenae Rhizoma | |

| Liquiritin | Glycyrrhizae Radix et Rhizoma | |

| Isoquercitrin | Ziziphi Spinosae Semen, Glycyrrhizae Radix et Rhizoma[1] | |

| Vicenin II | Ziziphi Spinosae Semen, Glycyrrhizae Radix et Rhizoma[1] | |

| Saponins | Jujubogenin | Ziziphi Spinosae Semen |

| Sarsasapogenin | Anemarrhenae Rhizoma | |

| Glycyrrhizic acid | Glycyrrhizae Radix et Rhizoma | |

| Alkaloids | Sanjoinine A | Ziziphi Spinosae Semen |

| Phenolic Acids | Ferulic acid | Ligusticum chuanxiong |

| Protocatechuic acid | Ligusticum chuanxiong, Ziziphi Spinosae Semen[1] | |

| Phthalides | Senkyunolide I | Ligusticum chuanxiong |

| Triterpenoids | Ursolic acid | Ziziphi Spinosae Semen, Poria Cocos[1] |

Experimental Protocols

Preparation of Suan-Zao-Ren Decoction

A standardized protocol for the preparation of Suan-Zao-Ren decoction is essential for reproducible chemical fingerprinting. The traditional ratio of the five herbs is 15:6:6:6:3 for Ziziphi Spinosae Semen, Poria Cocos, Ligusticum chuanxiong, Anemarrhenae Rhizoma, and Glycyrrhizae Radix et Rhizoma, respectively.

Materials:

-

Dried raw herbs in the specified ratio.

-

Deionized water.

-

Reflux apparatus.

-

Filter paper.

-

Rotary evaporator.

-

Freeze dryer.

Procedure:

-

Combine the raw herbs in the specified ratio and add deionized water at a 1:10 (w/v) ratio.

-

Soak the herbs for 30 minutes.

-

Bring the mixture to a boil and then maintain a gentle reflux for 1 hour.

-

Filter the decoction through filter paper.

-

Add fresh deionized water (1:8 w/v) to the herbal residue and perform a second reflux for 1 hour.

-

Filter the second decoction and combine it with the first filtrate.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 60°C.

-

Lyophilize the concentrated extract to obtain a dry powder.

-

Store the powdered decoction in a desiccator at 4°C.

Sample Preparation for Chromatographic Analysis

Materials:

-

Dried Suan-Zao-Ren decoction powder.

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Formic acid (HPLC grade).

-

Deionized water.

-

Syringe filters (0.22 µm).

Procedure:

-

Accurately weigh 1.0 g of the dried decoction powder.

-

Add 50 mL of 70% methanol to the powder.

-

Perform ultrasonic-assisted extraction for 30 minutes.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

The filtered solution is now ready for UPLC-QTOF-MS or HPLC analysis.

UPLC-QTOF-MS Analysis for Chemical Fingerprinting

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a powerful technique for the comprehensive chemical profiling of complex mixtures like Suan-Zao-Ren decoction.

Instrumentation:

-

UPLC system with a binary solvent manager, sample manager, and PDA detector.

-

QTOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient would be: 0-2 min, 5% B; 2-25 min, 5-95% B; 25-28 min, 95% B; 28-30 min, 95-5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative modes.

-

Capillary Voltage: 3.0 kV (+) and 2.5 kV (-).

-

Sampling Cone Voltage: 40 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/h.

-

Mass Range: m/z 100-1500.

-

Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Suan-Zao-Ren decoction are mediated through the modulation of multiple signaling pathways in the central nervous system. The primary mechanisms involve the enhancement of GABAergic and serotonergic neurotransmission, as well as regulation of the estrogen signaling pathway.

GABAergic and Serotonergic Signaling

Bioactive components of SZRD, such as jujuboside A and spinosin, have been shown to modulate the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. This enhances the inhibitory tone of the nervous system, leading to sedative and anxiolytic effects. Additionally, components of the decoction can influence the serotonergic system, which is critically involved in the regulation of mood and sleep.

Estrogen Signaling Pathway

Recent studies have indicated that Suan-Zao-Ren decoction may also exert its effects by modulating the estrogen signaling pathway. This is particularly relevant for sleep disturbances associated with menopause. Key components of the decoction can interact with estrogen receptors, influencing downstream gene expression related to neuronal function and sleep regulation.

Experimental Workflow

The overall workflow for the chemical fingerprinting of Suan-Zao-Ren decoction is a multi-step process that requires careful execution to ensure data quality and reproducibility.

Conclusion